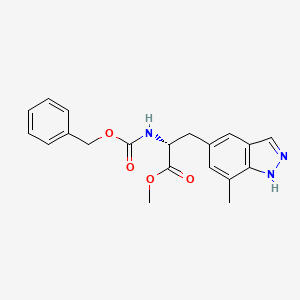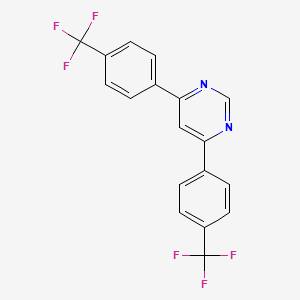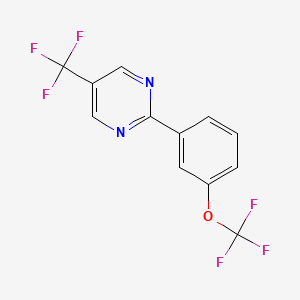
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine is a chemical compound that features both trifluoromethoxy and trifluoromethyl groups attached to a pyrimidine ring. These fluorinated groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific reaction conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Biology: It can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of materials with enhanced chemical and physical properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for use in diverse scientific and industrial fields.
Propriétés
Formule moléculaire |
C12H6F6N2O |
|---|---|
Poids moléculaire |
308.18 g/mol |
Nom IUPAC |
2-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)8-5-19-10(20-6-8)7-2-1-3-9(4-7)21-12(16,17)18/h1-6H |
Clé InChI |
KIDRVVZZMYEENN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


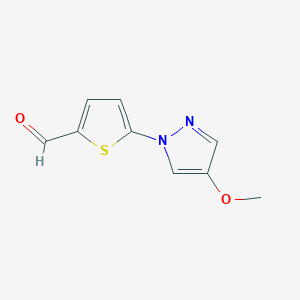
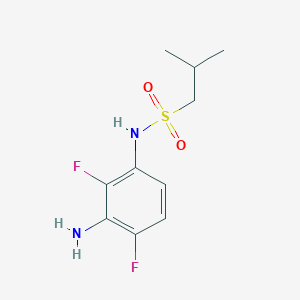
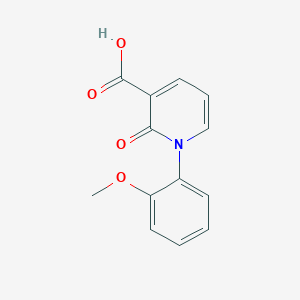
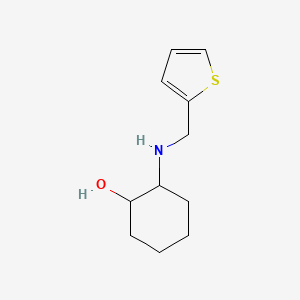
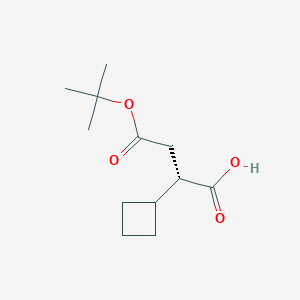
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
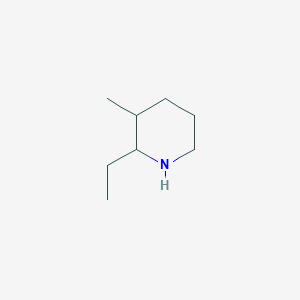
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)
![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
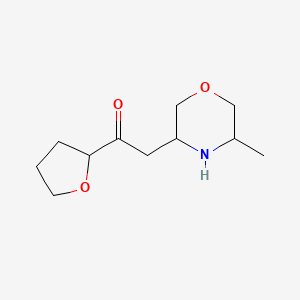
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
